
Ethyl2-oxo-2-(4-(perfluoropropan-2-yl)phenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl2-oxo-2-(4-(perfluoropropan-2-yl)phenyl)acetate is a synthetic organic compound known for its unique chemical structure and properties. This compound features a perfluoropropan-2-yl group attached to a phenyl ring, which is further connected to an ethyl ester group. The presence of the perfluoropropan-2-yl group imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-oxo-2-(4-(perfluoropropan-2-yl)phenyl)acetate typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and ester formation. One common synthetic route starts with the reaction of ortho-aminophenol with heptafluoro-2-iodopropane to form an intermediate compound. This intermediate undergoes further reactions, including reduction and esterification, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl2-oxo-2-(4-(perfluoropropan-2-yl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl2-oxo-2-(4-(perfluoropropan-2-yl)phenyl)acetate has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as insecticidal and fungicidal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl2-oxo-2-(4-(perfluoropropan-2-yl)phenyl)acetate involves its interaction with specific molecular targets. For instance, in insecticidal applications, it acts as an antagonist of the RDL GABA receptor, leading to hyperexcitation of the nervous system in pests . This interaction disrupts normal neurotransmission, ultimately resulting in the death of the target organism.
Vergleich Mit ähnlichen Verbindungen
Ethyl2-oxo-2-(4-(perfluoropropan-2-yl)phenyl)acetate can be compared with other similar compounds, such as:
Perfluoropropan-2-yl-based quinoline derivatives: These compounds also feature the perfluoropropan-2-yl group and exhibit similar biological activities, such as fungicidal and insecticidal properties.
Meta-diamide insecticides: These compounds share a similar mode of action by targeting the RDL GABA receptor in pests.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and makes it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C13H9F7O3 |
|---|---|
Molekulargewicht |
346.20 g/mol |
IUPAC-Name |
ethyl 2-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-2-oxoacetate |
InChI |
InChI=1S/C13H9F7O3/c1-2-23-10(22)9(21)7-3-5-8(6-4-7)11(14,12(15,16)17)13(18,19)20/h3-6H,2H2,1H3 |
InChI-Schlüssel |
IOUFDVVLQGCWGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



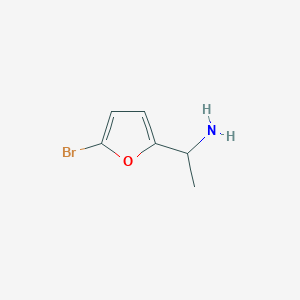


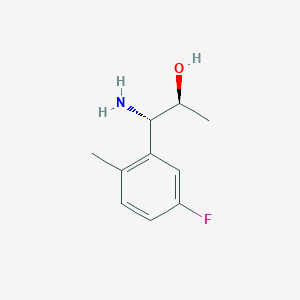
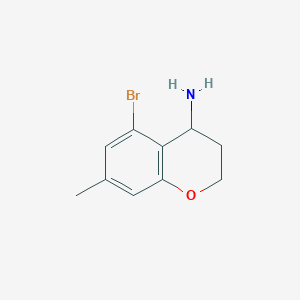
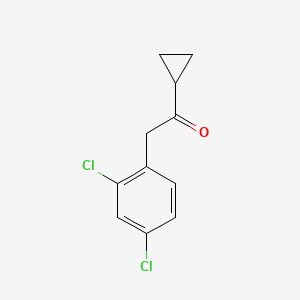
![1,6-Dimethyl-3-(4-(trifluoromethoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13041133.png)

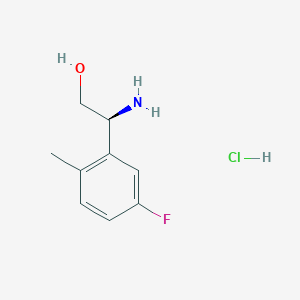


![3-(8-Aza-bicyclo[3.2.1]oct-3-yl)-benzoic acid methyl ester](/img/structure/B13041175.png)

